Cas no 2034359-95-8 (1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide)

1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide is a synthetic organic compound featuring a unique azetidine-piperidine scaffold with a diphenylpropanoyl moiety. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its rigid heterocyclic framework. The presence of the carboxamide group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability. The diphenylpropanoyl segment could contribute to binding affinity in pharmacological applications. This compound’s well-defined stereochemistry and modular structure make it suitable for further derivatization in drug discovery, enabling exploration of structure-activity relationships. Its synthetic accessibility and functional group compatibility are additional advantages for research applications.
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide structure
2034359-95-8 structure
Product Name:1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide
CAS No:2034359-95-8
MF:C24H29N3O2
MW:391.505965948105
CID:6223118
PubChem ID:119099931
Update Time:2025-05-20

1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2034359-95-8
    • 1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide
    • 1-(1-(3,3-diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide
    • F6473-0265
    • AKOS026689034
    • 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide
    • Inchi: 1S/C24H29N3O2/c25-24(29)20-11-13-26(14-12-20)21-16-27(17-21)23(28)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-22H,11-17H2,(H2,25,29)
    • InChI Key: FYXHZBIKRQYLAG-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)C1C=CC=CC=1)N1CC(C1)N1CCC(C(N)=O)CC1

Computed Properties

  • Exact Mass: 391.22597718g/mol
  • Monoisotopic Mass: 391.22597718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.6Ų

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1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide Related Literature

Additional information on 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide

Introduction to 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide (CAS No. 2034359-95-8)

1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide (CAS No. 2034359-95-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological activities and structural flexibility. The compound's structure features a piperidine ring linked to an azetidine ring, both of which are functionalized with specific substituents that contribute to its pharmacological profile.

The chemical structure of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide is characterized by the presence of a diphenylpropanoyl group attached to the azetidine ring and a carboxamide group on the piperidine ring. These functional groups play crucial roles in modulating the compound's interactions with biological targets, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide in the treatment of neurological disorders. Specifically, research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide effectively reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage induced by various neurotoxic agents.

In addition to its neuroprotective properties, 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide has also shown promise in the treatment of pain and inflammation. Preclinical studies have indicated that this compound possesses analgesic and anti-inflammatory effects, which are mediated through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest that 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide could be a valuable addition to the arsenal of drugs used for managing chronic pain conditions.

The pharmacokinetic properties of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels and does not exhibit significant adverse effects. These findings are encouraging and pave the way for further clinical development.

In conclusion, 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide (CAS No. 2034359-95-8) represents a promising candidate for the treatment of neurological disorders, pain, and inflammation. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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